Cas no 511237-62-0 (3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol)

3-{[1-(Pyridin-4-yl)ethyl]amino}propan-1-ol is a versatile organic compound featuring both a pyridine moiety and an amino alcohol functional group. Its structure combines a pyridinyl group with a flexible propanolamine chain, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the amino alcohol group enhances its potential as a ligand or building block for chiral catalysts, while the pyridine ring contributes to its coordination properties and solubility in polar solvents. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to participate in hydrogen bonding and metal coordination. Its balanced hydrophilicity and lipophilicity further support its applicability in drug design.
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol structure
511237-62-0 structure
商品名:3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
CAS番号:511237-62-0
MF:C10H16N2O
メガワット:180.247
CID:3079196
PubChem ID:3153463

3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol
    • 3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
    • 3-(1-pyridin-4-ylethylamino)propan-1-ol
    • HMS1704G16
    • EN300-163918
    • DTXSID201255668
    • CS-0275342
    • 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]-
    • 3-([1-(pyridin-4-yl)ethyl]amino)propan-1-ol
    • 3-((1-(Pyridin-4-yl)ethyl)amino)propan-1-ol
    • AKOS009078559
    • 511237-62-0
    • MDL: MFCD04035015
    • インチ: InChI=1S/C10H16N2O/c1-9(12-5-2-8-13)10-3-6-11-7-4-10/h3-4,6-7,9,12-13H,2,5,8H2,1H3
    • InChIKey: FDCRRSIBJZPFKU-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC=NC=C1)NCCCO

計算された属性

  • せいみつぶんしりょう: 180.126263138Da
  • どういたいしつりょう: 180.126263138Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-163918-1.0g
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
511237-62-0
1g
$728.0 2023-06-08
Enamine
EN300-163918-5000mg
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
511237-62-0
5000mg
$1614.0 2023-09-22
Enamine
EN300-163918-10000mg
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
511237-62-0
10000mg
$2393.0 2023-09-22
Enamine
EN300-163918-50mg
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
511237-62-0
50mg
$468.0 2023-09-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17403-100mg
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
511237-62-0 95%
100mg
¥627.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17403-5.0g
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
511237-62-0 95%
5.0g
¥6270.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17403-500.0mg
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
511237-62-0 95%
500.0mg
¥1399.0000 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346012-5g
3-((1-(Pyridin-4-yl)ethyl)amino)propan-1-ol
511237-62-0 98%
5g
¥10260.00 2024-05-11
Enamine
EN300-163918-0.5g
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
511237-62-0
0.5g
$699.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17403-10G
3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol
511237-62-0 95%
10g
¥ 9,411.00 2023-04-13

3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol 関連文献

3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-olに関する追加情報

Introduction to 3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol (CAS No. 511237-62-0)

3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol is a significant compound in the field of chemical and pharmaceutical research, characterized by its complex molecular structure and potential biological activities. This compound, identified by the CAS number 511237-62-0, has garnered attention due to its unique structural features and its implications in the development of novel therapeutic agents.

The molecular structure of 3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol consists of a propan-1-ol backbone substituted with a pyridine ring at the fourth position and an amine group attached to an ethyl chain. This configuration suggests potential interactions with various biological targets, making it a valuable candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in compounds that incorporate pyridine moieties due to their ability to modulate biological pathways. Pyridine-based compounds are frequently employed in the design of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents. The presence of the pyridine ring in 3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol may contribute to its binding affinity and specificity towards certain protein targets.

The amine group in the compound’s structure also plays a crucial role in its potential biological activity. Amines are well-known for their ability to form hydrogen bonds and participate in ionic interactions, which can enhance the compound’s binding affinity to biological targets. Additionally, the ethyl chain extending from the amine group may influence the compound’s solubility and pharmacokinetic properties, making it an interesting subject for further optimization.

Recent studies have highlighted the importance of understanding the structural features of compounds like 3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol in relation to their biological activity. Computational modeling and experimental techniques have been employed to elucidate the interactions between this compound and potential target proteins. These studies have provided valuable insights into the design of more effective and selective therapeutic agents.

The synthesis of 3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can conduct detailed biological evaluations without compromising on quality.

One of the key challenges in working with compounds like 3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol is optimizing its pharmacokinetic properties. Factors such as solubility, metabolic stability, and distribution must be carefully considered to ensure that the compound reaches its target site effectively and remains active for an appropriate duration. Advances in drug delivery systems have provided new opportunities for enhancing the bioavailability and therapeutic efficacy of such compounds.

Current research is exploring various derivatives of 3-{[1-(pyridin-4-yl)ethyl]amino}propan-1-ol to identify more potent and selective analogs. By modifying specific structural features, researchers aim to improve binding affinity, reduce off-target effects, and enhance overall therapeutic benefit. These efforts are supported by high-throughput screening technologies that enable rapid evaluation of large libraries of compounds.

The potential applications of 3-{[1-(pyridin-4-y)]amino}propan-l ol extend beyond traditional therapeutic areas. Its unique structural properties make it a promising candidate for use in diagnostic imaging, where it could serve as a contrast agent or probe for specific biological markers. Additionally, its ability to interact with cellular components may make it useful in developing novel biomaterials or scaffolds for tissue engineering.

In conclusion, 3-{[1-(pyridin-l y)]amino}propan-l ol (CAS No. 51123762-O) is a fascinating compound with significant potential in chemical and pharmaceutical research. Its complex structure and diverse functional groups make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its biological activities and optimize its pharmacokinetic properties, this compound is likely to play an important role in future medical advancements.

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